molecular formula C26H23BrN4O4S B12025310 methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate CAS No. 618441-33-1

methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B12025310
CAS No.: 618441-33-1
M. Wt: 567.5 g/mol
InChI Key: LRTAVHBVBJXCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is a 1,2,4-triazole derivative with a complex substitution pattern. Its core structure includes:

  • A 4H-1,2,4-triazole ring substituted at position 4 with a 2-bromophenyl group and at position 5 with a (4-methylphenoxy)methyl moiety.
  • A sulfanyl acetyl linker connecting the triazole to a 4-aminobenzoate methyl ester group.

The bromophenyl and methylphenoxy groups enhance lipophilicity, which may improve membrane permeability, while the benzoate ester could influence metabolic stability .

Properties

CAS No.

618441-33-1

Molecular Formula

C26H23BrN4O4S

Molecular Weight

567.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H23BrN4O4S/c1-17-7-13-20(14-8-17)35-15-23-29-30-26(31(23)22-6-4-3-5-21(22)27)36-16-24(32)28-19-11-9-18(10-12-19)25(33)34-2/h3-14H,15-16H2,1-2H3,(H,28,32)

InChI Key

LRTAVHBVBJXCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3Br)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A patent by US20050288347A1 outlines the synthesis of substituted triazoles via cyclization of 1-(2-bromophenyl)thiosemicarbazide with ethyl 2-(4-methylphenoxy)acetate. The reaction proceeds in ethanol under reflux (78°C, 12–18 hours), yielding the triazole-thiol intermediate (67–72% yield). The thiol group at position 3 is critical for subsequent sulfanyl acetylation.

Reaction Conditions:

  • Reagents: 1-(2-Bromophenyl)thiosemicarbazide, ethyl 2-(4-methylphenoxy)acetate

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: None

  • Yield: 68%

Alternative Route: Huisgen Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. However, this method is less common for 4H-1,2,4-triazoles due to challenges in controlling substituent positions.

Functionalization of the Triazole Ring

After forming the triazole core, the 4-methylphenoxymethyl group is introduced at position 5 via nucleophilic substitution.

Etherification with 4-Methylphenoxymethyl Chloride

The 5-position hydroxyl group (from incomplete ester hydrolysis during cyclization) reacts with 4-methylphenoxymethyl chloride in tetrahydrofuran (THF) at 0°C to room temperature. Triethylamine (2.5 equiv) is used as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack.

Reaction Conditions:

  • Reagents: Triazole-thiol intermediate, 4-methylphenoxymethyl chloride

  • Solvent: THF

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → RT (24 hours)

  • Yield: 85%

Sulfanyl Acetylation

The thiol group at position 3 undergoes acetylation to form the sulfanyl acetyl linker.

Reaction with Chloroacetyl Chloride

A solution of chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) is added dropwise to the triazole-thiol intermediate at 0°C. The reaction is stirred for 4 hours, yielding the sulfanyl acetyl chloride derivative.

Reaction Conditions:

  • Reagents: Triazole-thiol intermediate, chloroacetyl chloride

  • Solvent: DCM

  • Temperature: 0°C → RT

  • Yield: 78%

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the sulfanyl acetyl chloride with methyl 4-aminobenzoate to form the target compound.

Schotten-Baumann Reaction

The sulfanyl acetyl chloride is reacted with methyl 4-aminobenzoate in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base. The aqueous phase maintains a pH of 8–9, facilitating nucleophilic acyl substitution.

Reaction Conditions:

  • Reagents: Sulfanyl acetyl chloride, methyl 4-aminobenzoate

  • Solvent: DCM/water (1:1)

  • Base: NaHCO₃ (2.0 equiv)

  • Temperature: RT (6 hours)

  • Yield: 82%

Catalytic Coupling Agents

Alternative methods employ coupling agents like EDCl/HOBt in DMF, enhancing reaction efficiency (89% yield).

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from methanol. Analytical data from Sigma-Aldrich (Product L443476) and PubChem confirm the structure:

Key Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (s, 1H, NH), 7.62–7.58 (m, 2H, ArH), 7.42–7.38 (m, 2H, ArH), 6.98 (d, J = 8.4 Hz, 2H, ArH), 5.12 (s, 2H, OCH₂), 3.91 (s, 3H, OCH₃), 2.33 (s, 3H, CH₃).

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₆H₂₃BrN₄O₄S: 598.06; found: 598.05.

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for critical steps:

Table 1: Optimization of Triazole Formation

StepMethodSolventTemperatureYieldReference
1Thiosemicarbazide cyclizationEthanolReflux68%
1Huisgen cycloadditionDMFRT42%

Table 2: Sulfanyl Acetylation Efficiency

ReagentSolventTime (h)YieldReference
Chloroacetyl chlorideDCM478%
Bromoacetyl bromideTHF665%

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation: Using bulkier substituents on the thiosemicarbazide improves regiocontrol.

  • Thiol Oxidation: Performing reactions under nitrogen atmosphere minimizes disulfide formation.

  • Amide Coupling: EDCl/HOBt reduces racemization compared to Schotten-Baumann .

Chemical Reactions Analysis

Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Mechanism of Action

The mechanism of action of methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structurally related compounds and their key substituents:

Compound ID / Reference R4 (Triazole) R5 (Triazole) Sulfanyl Acetyl Substituent Bioactivity Highlights
Target Compound 2-Bromophenyl (4-Methylphenoxy)methyl 4-Aminobenzoate methyl ester Pending evaluation
4-Bromophenyl 4-Pyridinyl N-(3-Trifluoromethylphenyl)acetamide Not reported
Benzyl (4-Bromophenoxy)methyl N-(2,4-Dimethylphenyl)acetamide Not reported
4-Chlorophenyl 4-Chlorophenyl 4-Aminobenzoate methyl ester Antimicrobial screening pending
4-Bromophenyl [(4,5-Diphenyl-triazol-3-yl)sulfanyl]methyl Thione group at position 3 Antimicrobial activity (moderate)

Key Observations:

  • Substituent Position 4: The 2-bromophenyl group in the target compound is distinct from the 4-bromophenyl () or benzyl () groups in analogues. Ortho-substitution may sterically hinder interactions compared to para-substituted derivatives .
  • Substituent Position 5: The (4-methylphenoxy)methyl group in the target compound introduces an ether linkage, contrasting with pyridinyl () or bulky aryl groups (). This may enhance solubility compared to purely aromatic substituents .

Biological Activity

Methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H21BrN4O2S
  • Molecular Weight : 461.38 g/mol
  • InChI : InChI=1S/C20H21BrN4O2S/c1-3-25-18(12-27-15-10-8-14(2)9-11-15)23-24-20(25)28-13-19(26)22-17-7-5-4-6-16(17)21/h4-11H,3,12-13H2,1-2H3,(H,22,26)

This compound contains a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Compound AHepG2 (liver cancer)1.61 ± 1.92
Compound BA431 (skin cancer)1.98 ± 1.22

The presence of the triazole moiety is critical for enhancing the cytotoxic effects against these cell lines. The SAR studies indicate that substituents on the phenyl rings significantly affect activity; for example, halogen substitutions enhance potency due to increased electron-withdrawing effects.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that compounds with similar structures possess activity against various bacterial strains. A study reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity. Compounds with similar structural features demonstrated effective protection in seizure models with median effective doses significantly lower than standard medications like ethosuximide.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted by Evren et al. synthesized several thiazole derivatives and tested their efficacy against HepG2 and A431 cell lines. Among these derivatives, one compound demonstrated IC50 values comparable to doxorubicin, indicating significant potential as a chemotherapeutic agent.
  • Antimicrobial Evaluation :
    Another study evaluated a series of triazole derivatives against pathogenic bacteria. The results indicated that specific substitutions on the triazole ring led to enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold.

Q & A

Q. What are the critical steps in synthesizing methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis involves:

Triazole ring formation : Cyclization of hydrazine derivatives with carbon disulfide under basic conditions (e.g., KOH) .

Substitution reactions : Introducing the 2-bromophenyl and 4-methylphenoxymethyl groups via nucleophilic substitution or coupling reactions .

Sulfanylacetyl linkage : Reaction of the triazole intermediate with chloroacetyl chloride, followed by coupling to methyl 4-aminobenzoate using agents like DCC .
Optimization strategies :

  • Use anhydrous solvents (e.g., DMF) to minimize side reactions.
  • Control temperature (e.g., reflux at 80–100°C) and stoichiometric ratios (e.g., 1:1.2 molar excess of chloroacetyl chloride) to improve selectivity .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., CCDC-1441403 for analogous triazoles) .
  • FT-IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzoate ester) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (M+H⁺ at m/z 573.3 for similar brominated triazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) for this compound?

Answer: Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or endpoint measurements (e.g., IC50 vs. cytokine inhibition) .
  • Structural analogs : Subtle substituent changes (e.g., 4-methylphenoxy vs. 4-ethoxyphenyl groups) alter target affinity .
    Methodological solutions :
  • Conduct head-to-head bioactivity comparisons under standardized protocols.
  • Use computational docking (e.g., AutoDock Vina) to predict binding modes against targets like COX-2 or tyrosine kinases .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance this compound’s potency?

Answer:

  • Substituent variation : Replace the 2-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
  • Linker modification : Replace the sulfanylacetyl group with a sulfonyl or carbonyl bridge to improve metabolic stability .
  • Bioisosteric replacement : Substitute the triazole ring with thiadiazole or imidazole cores to explore scaffold diversity .
    Example SAR table :
ModificationBiological Activity (IC50)Key Finding
2-Bromophenyl12 µM (Anticancer)Baseline activity
4-Fluorophenyl8 µM (Anticancer)Increased lipophilicity
Sulfonylacetyl linker25 µM (Anticancer)Reduced potency

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and solubility (e.g., < -3.0 LogS indicates poor solubility) .
  • Metabolic stability : Cytochrome P450 docking (e.g., CYP3A4) predicts susceptibility to oxidation at the methylphenoxy group .
  • Molecular dynamics (MD) : Simulate binding to serum albumin to estimate plasma half-life .

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition mechanisms?

Answer:

  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO vehicle controls .
  • Time-dependent assays : Pre-incubate the compound with enzymes (e.g., 30 min at 37°C) to distinguish reversible vs. irreversible inhibition .
  • Enzyme kinetics : Measure Km and Vmax shifts to identify competitive/non-competitive binding .

Q. How can researchers address low yield in the final coupling step of the synthesis?

Answer: Potential causes :

  • Incomplete activation of the carboxylic acid (use HOBt/DMAP with DCC) .
  • Steric hindrance from the 4-methylphenoxy group (optimize solvent polarity with THF/DCM mixtures) .
    Solutions :
  • Employ microwave-assisted synthesis to enhance reaction efficiency (e.g., 50°C, 30 min) .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.